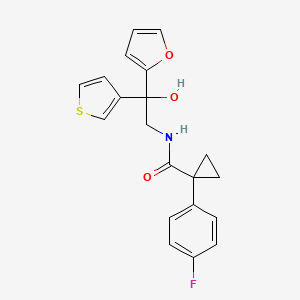

1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

Description

BenchChem offers high-quality 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO3S/c21-16-5-3-14(4-6-16)19(8-9-19)18(23)22-13-20(24,15-7-11-26-12-15)17-2-1-10-25-17/h1-7,10-12,24H,8-9,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACLBDLACGROLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide , a cyclopropane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 388.4 g/mol.

Structural Formula

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the preparation of intermediates and subsequent coupling reactions. The methods employed ensure high yields and purity, often utilizing specific catalysts and controlled reaction conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the fluorophenyl and thiophene groups enhances its affinity for these targets, potentially modulating pathways related to inflammation and cancer .

Pharmacological Studies

Recent studies have shown that the compound exhibits significant anti-inflammatory and anticancer properties. For instance, it has been reported to inhibit the proliferation of certain leukemia cell lines without causing cytotoxicity to normal cells . This selective action highlights its potential as a therapeutic agent.

Case Studies

- Anti-Cancer Activity : In a study involving human myeloid leukemia cell lines (U937), the compound demonstrated effective inhibition of cell proliferation, correlating with increased apoptosis markers such as caspase activation .

- Anti-Inflammatory Effects : Research indicated that the compound could reduce inflammatory markers in vivo, suggesting a mechanism involving modulation of cytokine production .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-Cancer | Inhibition of U937 cell proliferation | |

| Anti-Inflammatory | Reduction in cytokine levels | |

| Apoptosis Induction | Increased caspase activation |

Table 2: Synthesis Overview

| Step | Description | Yield (%) |

|---|---|---|

| Intermediate Synthesis | Preparation of key precursors | 85 |

| Coupling Reaction | Formation of final product | 90 |

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing furan and thiophene moieties often display antimicrobial properties. The cyclopropane structure may enhance the compound's ability to penetrate microbial membranes, increasing its effectiveness against various pathogens. For instance, a study published in the Journal of Medicinal Chemistry evaluated cyclopropane carboxamides for their antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest it can inhibit pro-inflammatory cytokines critical in various inflammatory diseases. This effect is believed to be mediated through the modulation of signaling pathways involving NF-kB and MAPK. Research published in Pharmacology Reports found that compounds with similar functional groups significantly reduced inflammation markers in animal models.

Analgesic Potential

Preclinical studies have demonstrated that this compound may possess analgesic properties, likely interacting with opioid receptors to provide pain relief. The precise receptor subtype interactions remain an area for further investigation, suggesting potential applications in pain management.

Summary Table of Biological Activities

| Activity | Mechanism | Source |

|---|---|---|

| Antimicrobial | Membrane penetration | Journal of Medicinal Chemistry |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Pharmacology Reports |

| Analgesic | Interaction with opioid receptors | Preclinical Studies |

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study assessed various derivatives for their antimicrobial activity, revealing significant antibacterial effects attributed to structural similarities with known active compounds.

- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory effects indicated that compounds like this one can modulate inflammatory pathways effectively.

- Analgesic Studies : Preclinical investigations into analgesic properties suggest that this compound could serve as a foundation for developing new pain relief medications.

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step organic reactions, including cyclopropanation and carboxamide coupling. Key steps:

- Cyclopropane ring formation : Use cyclopropanation reagents like diethylzinc with diiodomethane under anhydrous conditions .

- Amide bond formation : Couple the cyclopropane carboxylic acid with the amine derivative using coupling agents (e.g., EDC/HOBt) in solvents like DMF at 0–25°C .

- Solvent optimization : Polar aprotic solvents (DMF, dioxane) enhance reaction efficiency. Temperature control (±5°C) minimizes side reactions .

Q. Which analytical techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., fluorophenyl protons at ~7.3 ppm, cyclopropane carbons at ~15–25 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₂₁H₁₈FNO₃S) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates .

- Cell viability assays : Assess cytotoxicity via MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can challenges in cyclopropane ring stability during synthesis be addressed?

Cyclopropane rings are sensitive to acid/base conditions. Mitigation strategies:

- Use mild deprotection methods (e.g., TFA in DCM for Boc groups) .

- Avoid high temperatures (>60°C) during amide coupling to prevent ring-opening .

- Monitor intermediates via TLC or inline IR spectroscopy to detect degradation early .

Q. What computational and crystallographic methods validate 3D conformation and binding interactions?

- X-ray crystallography : Resolve bond lengths/angles (e.g., cyclopropane C-C bonds ~1.51 Å) .

- Molecular docking (AutoDock Vina) : Predict binding affinities (ΔG values) to targets like COX-2 or EGFR .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to compare with experimental data .

Q. How to resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across multiple labs using standardized protocols .

- Off-target profiling : Screen against panels of 50+ kinases/phosphatases to identify selectivity .

- Metabolite analysis (LC-MS) : Check for in situ degradation products that may skew results .

Q. What structure-activity relationship (SAR) strategies improve target specificity?

- Substituent variation : Replace the 4-fluorophenyl group with chlorophenyl or trifluoromethyl groups to modulate lipophilicity (logP) .

- Stereochemistry control : Synthesize enantiomers via chiral HPLC and compare IC₅₀ values .

- Bioisosteric replacement : Substitute thiophene with furan to assess π-π stacking effects .

Q. What methodologies assess in vivo efficacy and pharmacokinetics?

- Rodent models : Administer 10–50 mg/kg doses orally or intravenously; measure plasma half-life via LC-MS/MS .

- Tissue distribution studies : Use radiolabeled (¹⁴C) compound to track accumulation in target organs .

- CYP450 inhibition assays : Identify metabolic pathways using human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.